molecular formula C18H13F3N2O2S2 B2591089 Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate CAS No. 710288-68-9

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B2591089
CAS No.: 710288-68-9
M. Wt: 410.43
InChI Key: AYKICJIVUBNBRS-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a useful research compound. Its molecular formula is C18H13F3N2O2S2 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications

Transparent Aromatic Polyimides

The research on thiophenyl-substituted benzidines, closely related to MTTPMB, demonstrates their application in creating transparent aromatic polyimides. These compounds, synthesized via a benzidine rearrangement reaction, yield polyimides with high refractive indices and small birefringences, alongside good thermomechanical stabilities. These properties make them suitable for applications where high performance and transparency are required, such as in aerospace and electronics (Tapaswi et al., 2015).

Herbicidal Activity

Novel dialkoxyphosphoryl aryl methyl derivatives, related structurally to MTTPMB, have been synthesized and evaluated for their herbicidal activity against various weed species. These compounds have shown potential in controlling unwanted vegetation, suggesting that MTTPMB derivatives could also possess herbicidal properties, offering a basis for developing new agrochemicals (Jin & He, 2011).

Radiotracer Synthesis

In the context of agricultural chemistry, derivatives of MTTPMB have been utilized in synthesizing radiolabeled compounds, such as ZJ0273, for studying the metabolism, mode of action, and environmental behavior of herbicidal ingredients. This application highlights the compound's role in facilitating agricultural research and understanding the environmental impact of herbicides (Yang et al., 2008).

Crystal Structure Analysis

The study of crystal structures of compounds closely related to MTTPMB, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides insights into the conformational properties and potential interactions in solid-state chemistry. These insights are crucial for designing materials with specific optical or electronic properties (Subasri et al., 2016).

Anti-Helicobacter pylori Agents

Derivatives of MTTPMB have been explored for their potential as anti-Helicobacter pylori agents. The structure-activity relationship studies of these compounds reveal their potent and selective activities against the gastric pathogen, offering a promising avenue for developing new antimicrobial agents (Carcanague et al., 2002).

Ground Water and Stream Quality

The environmental impact of sulfometuron methyl, a compound structurally related to MTTPMB, on ground water and stream quality has been investigated. These studies are crucial for assessing the safety and ecological compatibility of new chemical entities in environmental chemistry (Neary & Michael, 1989).

Properties

IUPAC Name

methyl 4-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S2/c1-25-16(24)12-6-4-11(5-7-12)10-27-17-22-13(14-3-2-8-26-14)9-15(23-17)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKICJIVUBNBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.